1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Description
1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a fused heterocyclic compound comprising a triazolo-thiadiazole core linked to a phenyl group substituted with a methanamine moiety.
Properties
IUPAC Name |
[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c11-5-7-1-3-8(4-2-7)9-14-15-6-12-13-10(15)16-9/h1-4,6H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAWKLBCMIFWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN3C=NN=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing nitrogen and sulfur atoms under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The biological activity of triazolo-thiadiazoles is highly dependent on substituents at the 3- and 6-positions of the fused ring. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (e.g., 7c) or halogen (e.g., 4-CMI) substituents enhance antitumor/heparanase inhibition by increasing electrophilicity and target binding .
Biological Targets: Antitumor Activity: Compounds with nitrophenyl (7c) or triazolyl (9b) groups show nanomolar IC₅₀ values against cancer cell lines, likely via DNA intercalation or kinase inhibition . Heparanase Inhibition: Iodophenol derivatives (4-CMI, 4-MDI) disrupt heparan sulfate degradation, critical in metastasis .
Synthetic Routes: The target compound can be synthesized via condensation of 4-amino-triazole-thiols with benzaldehyde derivatives, analogous to methods used for TTDZ1-TTDZ27 . In contrast, iodinated analogs (4-CMI) require halogenation steps post-cyclization .
Structure-Activity Relationship (SAR) :
Biological Activity
1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a compound that belongs to a class of heterocyclic derivatives known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as an anti-urease agent and its antimicrobial properties.
Anti-Urease Activity
Recent studies have highlighted the significance of urease inhibitors in combating urease-positive microorganisms. Urease is a virulence factor in various pathogens and contributes to the pathogenesis of several diseases. The compound has been evaluated for its ability to inhibit urease activity.
- Inhibition Potency : The newly synthesized derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited IC values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM against jack bean urease. In comparison, thiourea, a known inhibitor, had an IC of 22.54 ± 2.34 µM .
- Structure-Activity Relationship (SAR) : The analysis indicated that the unsubstituted compound 6a showed the best inhibition among the series. Kinetic studies revealed that this compound acts as a competitive inhibitor with a K value of 1.37 µM .
Antimicrobial Activity
The antimicrobial properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have also been extensively studied:
- Broad-Spectrum Efficacy : Compounds derived from this class have demonstrated significant antibacterial and antifungal activities. For instance:
Summary of Biological Activities
| Compound | IC (µM) | Activity Type | Target Organism |
|---|---|---|---|
| 6a | 0.87 - 8.32 | Anti-Urease | Jack bean urease |
| 2e | - | Antibacterial | E. coli, S. aureus |
| 6f | - | Antifungal | C. neoformans |
| 7d | 2.02 (c-Met) | Anticancer | MKN45 cell line |
Case Study 1: Urease Inhibition
In a study published in Nature Scientific Reports, a series of novel triazolo-thiadiazole derivatives were synthesized and evaluated for their urease inhibitory activity. The most potent derivative was identified as having a unique binding affinity to the urease active site, demonstrating competitive inhibition characteristics.
Case Study 2: Antimicrobial Efficacy
Research conducted by Lu Lin et al. reported that several triazolo-thiadiazole derivatives exhibited varying degrees of antibacterial and antifungal activities against clinical strains of bacteria and fungi. The study utilized disc diffusion methods to measure the inhibition zones and confirmed the structural integrity of the compounds through spectroscopic techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
